

Application Note: Scalable Synthesis of the Bosutinib Quinoline Core

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Compound of Interest

Compound Name: (2,4-Dichloro-5-methoxyphenyl)methanol

Cat. No.: B15202650

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Target Intermediate: 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile CAS No: 214470-68-5

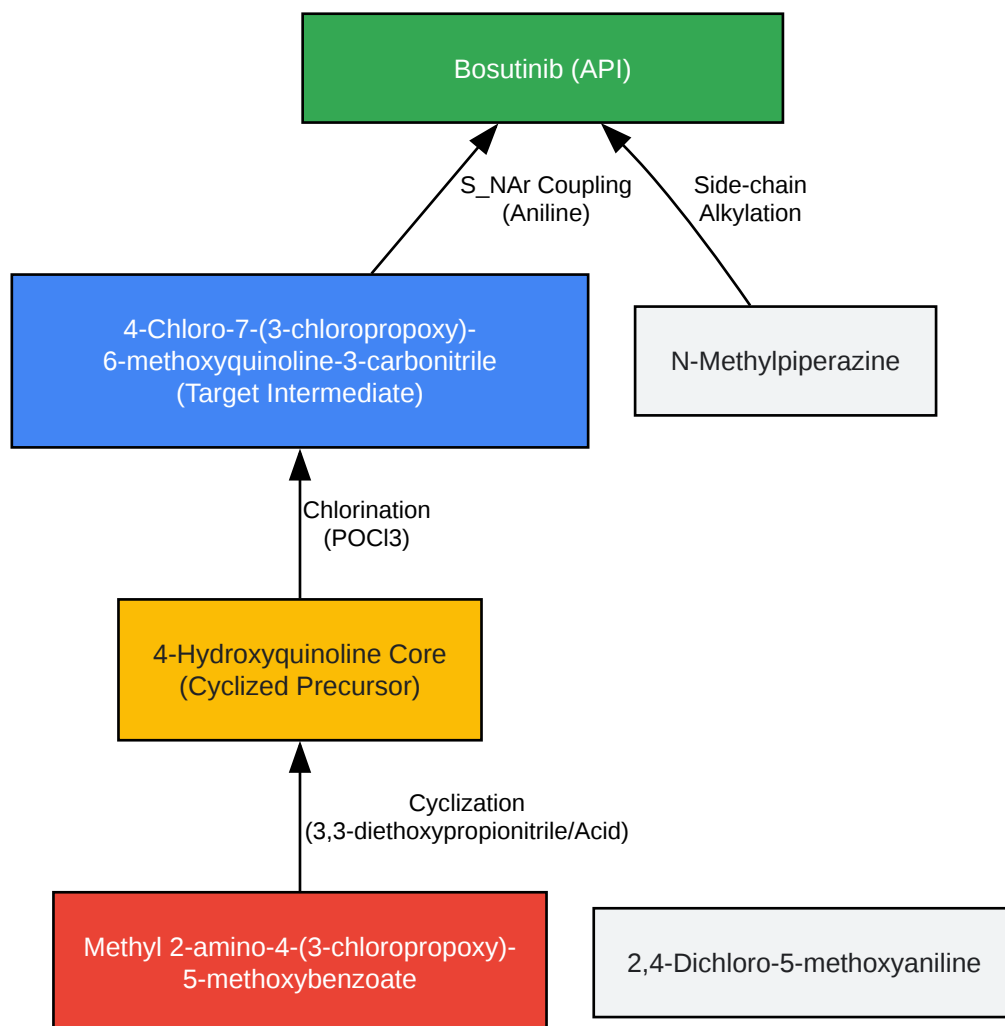
Executive Summary

Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor utilized in the treatment of Chronic Myelogenous Leukemia (CML).[1][2] The synthesis of Bosutinib hinges on the convergent coupling of a functionalized aniline with a highly substituted quinoline core.

This application note details the optimized protocol for the synthesis of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (Intermediate 3). Unlike traditional Gould-Jacobs cyclizations which require harsh thermal conditions (>250°C) and suffer from tar formation, this protocol utilizes a modified acid-catalyzed cyclization strategy. This approach operates at lower temperatures, offering higher purity profiles and improved safety for scale-up operations.

Retrosynthetic Analysis & Pathway

The synthesis of Bosutinib is best understood through a convergent disconnection. The quinoline core (Intermediate 3) is constructed from a benzoate precursor, avoiding early-stage installation of the expensive N-methylpiperazine tail to minimize cost.



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Figure 1: Retrosynthetic disconnection of Bosutinib highlighting the strategic position of the 4-Chloroquinoline intermediate.

Technical Discussion: Critical Process Parameters Cyclization Strategy

Historical routes employ the Gould-Jacobs reaction, condensing an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization in Dowtherm A.

- Drawbacks: Temperatures $>250^{\circ}\text{C}$, low yields (~40-50%), difficult purification.[3]
- Optimized Approach: We utilize 3,3-diethoxypropionitrile in the presence of an acid catalyst (e.g., TFA or H_2SO_4) followed by base-mediated ring closure. This sequence proceeds at $<100^{\circ}\text{C}$, significantly reducing thermal degradation.

Chlorination Safety

The conversion of the 4-hydroxy moiety to the 4-chloro derivative uses Phosphorus Oxychloride (POCl_3).

- Safety Critical: The quench of excess POCl_3 is highly exothermic. This protocol uses a controlled toluene dilution and slow aqueous addition to manage heat release.
- Impurity Control: Moisture exclusion is vital to prevent hydrolysis back to the starting hydroxy-quinoline.

Experimental Protocol

Starting Material: Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (derived from Vanillic acid).

Phase A: Cyclization to 4-Hydroxyquinoline Core

Reagents:

- Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (1.0 eq)
- 3,3-Diethoxypropionitrile (1.5 eq)
- Trifluoroacetic acid (TFA) (Catalytic amount or solvent)
- Sodium Hydroxide (NaOH) (For ring closure)

Procedure:

- Enamine Formation: Charge the amino-benzoate (50 g) into a reactor with 3,3-diethoxypropionitrile (1.5 eq) and catalytic TFA in 2-propanol or neat TFA (depending on scale). Stir at 60°C for 3–4 hours.

- IPC (HPLC): Monitor for disappearance of amino-benzoate (<2.0%).
- Cyclization: Cool the mixture to 0–5°C. Slowly add an aqueous solution of NaOH (2.0 M) until pH > 12.
- Heating: Warm the basified slurry to 80°C and stir for 2 hours. The ester hydrolyzes and the ring closes via the nitrile/ester condensation.
- Isolation: Cool to room temperature. Acidify carefully with HCl to pH 3–4 to precipitate the 4-hydroxyquinoline intermediate.
- Filtration: Filter the solid, wash with water and cold methanol. Dry under vacuum at 55°C.
 - Expected Yield: 85–90%
 - Appearance: Off-white to pale yellow solid.

Phase B: Chlorination to 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

Reagents:

- 4-Hydroxyquinoline intermediate (from Phase A) (1.0 eq)
- Phosphorus Oxychloride (POCl₃) (5.0–8.0 eq)
- Toluene (Solvent)[4]

Procedure:

- Charge: Suspend the dried 4-hydroxyquinoline (40 g) in Toluene (200 mL).
- Addition: Add POCl₃ (5.0 eq) slowly at room temperature.
 - Caution: Evolution of HCl gas. Use a scrubber.
- Reaction: Heat the mixture to reflux (110°C) for 3–5 hours.

- Mechanism:[1][2][5][6] The 4-hydroxy group (tautomerized to quinolone) is converted to the 4-chloro derivative. The 3-cyano group remains intact.
- IPC (HPLC): Target <0.5% unreacted starting material.
- Quench (Critical Step):
 - Cool reaction mass to <30°C.
 - Concentrate under reduced pressure to remove excess POCl₃ (recover solvent).
 - Dilute residue with fresh Toluene or Dichloromethane (DCM).
 - Pour the organic stream slowly into a stirred mixture of Ice/Water or saturated NaHCO₃. Maintain internal temperature <10°C.
- Workup: Separate phases. Wash the organic layer with brine.[4] Dry over Na₂SO₄.
- Crystallization: Concentrate the organic layer. Recrystallize from Ethyl Acetate/Hexanes (1:2) to afford the target intermediate.[3][7]

Data Summary Table

Parameter	Phase A (Cyclization)	Phase B (Chlorination)
Key Reagent	3,3-Diethoxypropionitrile	POCl ₃
Temperature	60°C (Enamine) / 80°C (Cycle)	110°C (Reflux)
Time	4 + 2 Hours	3–5 Hours
Workup pH	Acidify to pH 3–4	Neutralize to pH 7–8
Yield	~88%	~82%
Purity (HPLC)	>98%	>99%

Quality Control & Characterization

HPLC Method:

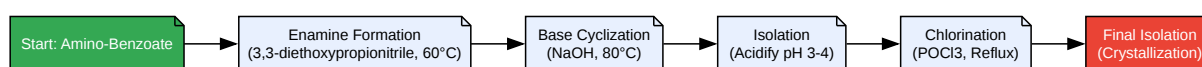
- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
- Detection: UV at 254 nm.

NMR Specification (4-Chloro-Intermediate):

- ^1H NMR (300 MHz, DMSO- d_6): Characteristic singlets for quinoline protons at \sim 8.0–9.0 ppm. Methoxy singlet at \sim 4.0 ppm. Triplet for $-\text{CH}_2\text{Cl}$ side chain at \sim 3.8 ppm.

Troubleshooting & Optimization

- Issue: Incomplete Chlorination.
 - Solution: Ensure the 4-hydroxy starting material is strictly dry (LOD < 0.5%). Moisture consumes POCl_3 and generates phosphoric acid, stalling the reaction.
- Issue: Low Yield in Cyclization.
 - Solution: Control the pH strictly during the acidification step of Phase A. The product is amphoteric; pH < 2 or pH > 9 may increase solubility in the mother liquor.



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Figure 2: Operational workflow for the synthesis of the 4-chloroquinoline intermediate.

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